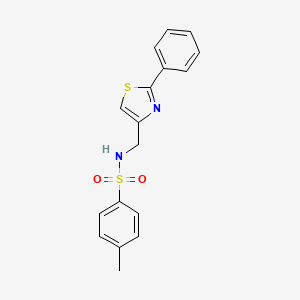
4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A series of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives, including 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involved the combination of thiazole and sulfonamide, groups known for their antibacterial activity .Molecular Structure Analysis
The molecular structure of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide was characterized using 1H NMR, 13C NMR, and HRMS . The structure includes a thiazole ring, a nitrogen heterocycle with flexible substitutive site .Chemical Reactions Analysis
The chemical reactions of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide have been studied in the context of its fungicidal activities . The compound has shown sensitivity to various fungi, including C. lunata, B. cinerea, and S. sclerotiorum .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide are characterized by its molecular formula (C17H16N2O2S2) and molecular weight (344.45).Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
Fungal infections pose a significant threat to crops, leading to reduced yields and economic losses. Researchers have explored the fungicidal potential of this compound and its derivatives . Notably, 2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide (5c) demonstrated remarkable bioactivity against several plant pathogenic fungi, including Curvularia lunata, Botrytis cinerea, and Sclerotinia sclerotiorum. Its EC50 values were 20.8 mg/L, 24.6 mg/L, and 9.5 mg/L, respectively. This compound could serve as a novel fungicide to protect crops from devastating fungal infections.
Antibacterial Potential
Combining thiazole and sulfonamide groups has yielded promising antibacterial agents. Analogous compounds containing the thiazole moiety have shown antibacterial activity . Further exploration of this compound’s antibacterial properties could contribute to the development of effective therapeutic strategies against bacterial infections.
Wirkmechanismus
While the exact mechanism of action of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is not fully understood, it has been found to exhibit potent antibacterial activity when used in conjunction with the cell-penetrating peptide octaarginine . The compound has shown faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .
Zukünftige Richtungen
The future directions for the research on 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide could involve further exploration of its antibacterial and fungicidal activities . There is also potential for the design and discovery of N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives as novel fungicides .
Eigenschaften
IUPAC Name |
4-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-13-7-9-16(10-8-13)23(20,21)18-11-15-12-22-17(19-15)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSGUYIQYGGHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2904873.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2904874.png)
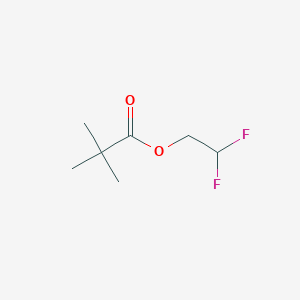
![N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2904876.png)
![N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2904877.png)
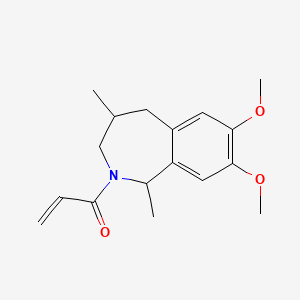
![N-(4-bromo-2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904879.png)

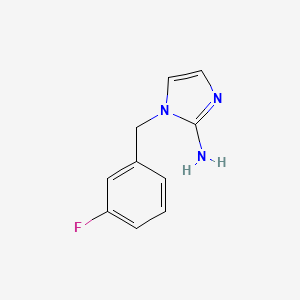

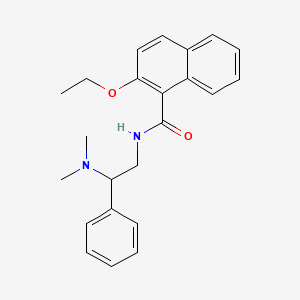
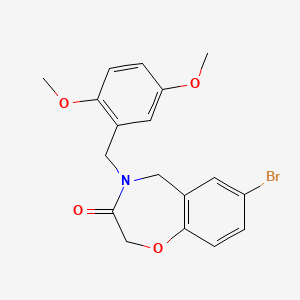
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2904892.png)
